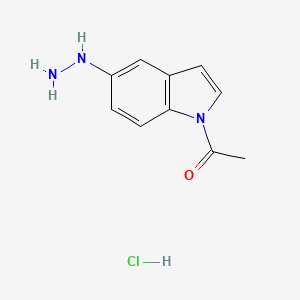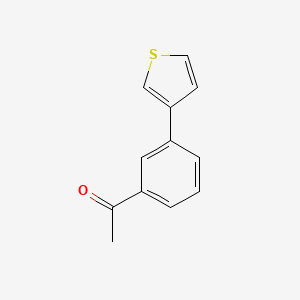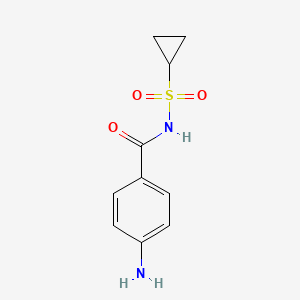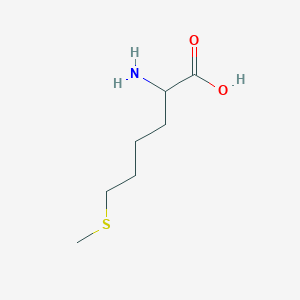
1-Acetyl-5-hydrazinyl-1H-indole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(5-hydrazinyl-1H-indol-1-yl)-, hydrochloride (1:1) is a chemical compound with a unique structure that includes an indole ring substituted with a hydrazinyl group and an ethanone moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-hydrazinyl-1H-indol-1-yl)-, hydrochloride (1:1) typically involves the reaction of 5-hydrazinylindole with ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(5-hydrazinyl-1H-indol-1-yl)-, hydrochloride (1:1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield indole derivatives with different functional groups, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 1-(5-hydrazinyl-1H-indol-1-yl)-, hydrochloride (1:1) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(5-hydrazinyl-1H-indol-1-yl)-, hydrochloride (1:1) involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The indole ring may also interact with specific receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 1-(5-amino-1H-indol-1-yl)-, hydrochloride
- Ethanone, 1-(5-methyl-1H-indol-1-yl)-, hydrochloride
- Ethanone, 1-(5-nitro-1H-indol-1-yl)-, hydrochloride
Uniqueness
Ethanone, 1-(5-hydrazinyl-1H-indol-1-yl)-, hydrochloride (1:1) is unique due to the presence of the hydrazinyl group, which imparts distinctive chemical reactivity and biological activity. This sets it apart from other similar compounds that may have different substituents on the indole ring.
Propiedades
Número CAS |
1403667-58-2 |
|---|---|
Fórmula molecular |
C10H12ClN3O |
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
1-(5-hydrazinylindol-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7(14)13-5-4-8-6-9(12-11)2-3-10(8)13;/h2-6,12H,11H2,1H3;1H |
Clave InChI |
RAOBXALYHNEOQN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=CC2=C1C=CC(=C2)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B12077296.png)
![4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12077302.png)


![[[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12077322.png)

![4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)


![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol](/img/structure/B12077360.png)

